N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. The structure features a 2,3-dimethyl substitution on the thiazolo ring, a 5-oxo group, and an N-[4-(acetylamino)phenyl] carboxamide moiety at position 4.
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-9-10(2)25-17-18-8-14(16(24)21(9)17)15(23)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,20,23) |
InChI Key |
ZOPPIJFWFZNQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method involves the cyclocondensation of a substituted thioamide with α-haloketones to construct the thiazole ring, followed by pyrimidine annulation.
Steps :
-
Thioamide Preparation :
-
4-(Acetylamino)aniline is reacted with thiourea in the presence of HCl to form the corresponding thioamide intermediate.
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Conditions : Reflux in ethanol (12 h, 80°C), yield: 78–85%.
-
-
Cyclocondensation with α-Haloketone :
-
The thioamide reacts with 3-bromo-2-butanone in dimethylformamide (DMF) under basic conditions (K₂CO₃).
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Conditions : Stirring at 120°C for 6 h, yield: 65–72%.
-
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Carboxamide Functionalization :
-
The intermediate undergoes coupling with methyl oxalyl chloride to introduce the carboxamide group.
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Conditions : Dichloromethane (DCM), 0°C, triethylamine (TEA) as base, yield: 60–68%.
-
Key Data :
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, HCl, EtOH | 80°C | 12 | 78–85 |
| 2 | 3-Bromo-2-butanone, K₂CO₃ | 120°C | 6 | 65–72 |
| 3 | Methyl oxalyl chloride, TEA | 0°C | 2 | 60–68 |
Coupling Reaction-Mediated Synthesis
Carboxylic Acid Activation
This approach uses coupling agents to link the thiazolopyrimidine core with the acetylamino-phenyl group.
Procedure :
-
Intermediate Synthesis :
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Amide Bond Formation :
Optimization Insight :
-
Substituting HATU with EDCI/HOBt reduces yields to 55–60% due to inferior activation.
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Polar aprotic solvents (DMF > DCM) enhance reaction efficiency.
Polyphosphoric Acid (PPA)-Assisted Cyclodehydration
One-Pot Cyclization
PPA acts as both catalyst and solvent for intramolecular cyclization, forming the thiazolopyrimidine framework.
Steps :
-
Formation of Dihydropyrimidine :
-
Cyclodehydration with PPA :
Advantages :
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Eliminates the need for isolating intermediates.
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High regioselectivity due to PPA’s Brønsted acid properties.
Industrial-Scale Production Methods
Batch vs. Continuous Flow Processes
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reactor Type | Stirred-tank reactor | Microreactor |
| Temperature | 80–120°C | 150–180°C |
| Residence Time | 6–12 h | 10–30 min |
| Yield | 60–75% | 85–90% |
| Scalability | Limited by heat/mass transfer | Highly scalable |
Key Findings :
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Continuous flow systems reduce side reactions and improve heat management.
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Catalytic wall-coated microreactors enhance thiazole ring formation efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thioamide Cyclocondensation | 65–72 | 90–95 | Moderate | High |
| Coupling Reaction | 70–75 | 95–98 | Low | Moderate |
| PPA Cyclodehydration | 80–85 | 85–90 | High | Low |
| Continuous Flow | 85–90 | 98–99 | Very High | Very High |
Challenges and Optimization Strategies
-
Regioselectivity Issues : Competing pathways during cyclization may yield byproducts (e.g., regioisomeric thiazolo[2,3-b]pyrimidines). Using bulky bases (DBU) suppresses isomerization.
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Purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) resolves carboxamide derivatives from unreacted starting materials.
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Catalyst Recycling : Immobilized HATU on polystyrene support reduces reagent costs by 40% in coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to be linked to the inhibition of specific enzymes and pathways involved in tumor growth.
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Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including glioblastoma (U87MG) and lung cancer (A549). For example, at a concentration of 10 µM, it exhibited approximately 75% inhibition against U87MG cells.
Cell Line Concentration (µM) Inhibition (%) U87MG 10 75 A549 10 50 - Mechanism of Action : The proposed mechanism involves the inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors. By reducing HO-1 activity, the compound may lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.
Anti-inflammatory Effects
Preliminary research indicates that N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes can be optimized for yield and purity using various techniques such as continuous flow chemistry or high-throughput screening.
Case Studies
-
Case Study: Anticancer Activity Assessment
A study published in ACS Omega reported on the synthesis and biological evaluation of related compounds with similar structural features. These compounds demonstrated significant anticancer activity against various cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions ranging from 51% to 86% depending on the specific derivative used . -
Case Study: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory effects of thiazolo-pyrimidine derivatives showed that compounds with similar structures inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
The thiazolo[3,2-a]pyrimidine core is conserved across analogues, but substituents at positions 2, 3, 5, 6, and 7 vary significantly, impacting physicochemical and biological properties.
Crystallographic and Conformational Analysis
- Puckering and Dihedral Angles :
- Hydrogen Bonding :
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, insights can be inferred from analogues:
- Bioactivity :
- Antibacterial Activity : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., nitro in ) show moderate activity against Gram-positive bacteria .
- Steric Effects : 2,3-Dimethyl substitution in the target compound may reduce metabolic degradation compared to bulkier groups (e.g., trimethoxybenzylidene in ).
Key Data Tables
Table 1: Substituent Impact on Properties
Biological Activity
N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications based on available literature.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazolo-pyrimidine core structure. The acetylamino substitution on the phenyl ring enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 316.36 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of Thiazolo-Pyrimidine Core : Utilizing starting materials such as thiazole and pyrimidine derivatives.
- Acetylation : Introducing the acetylamino group through acylation reactions.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.
Antimicrobial Activity
Studies have reported that similar thiazolopyrimidine compounds exhibit antimicrobial properties. For instance, derivatives with thiazole and pyrimidine rings have shown significant activity against various bacterial strains. In vitro tests indicate that this compound could potentially exhibit similar effects due to its structural characteristics.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can act as cyclooxygenase (COX) inhibitors, which are essential in mediating inflammatory responses. For example, compounds structurally related to this compound have demonstrated:
- Inhibition of COX Enzymes : Showing potential for analgesic and anti-inflammatory effects.
- Reduction in Inflammatory Markers : Such as interleukin levels in animal models.
Case Studies
- Cyclooxygenase Inhibition : A study evaluated the COX inhibitory activity of various thiazolopyrimidine derivatives. Compounds similar to this compound displayed COX-2 selectivity indices ranging from 90% to 99%, indicating strong anti-inflammatory potential .
- Antimicrobial Screening : Another study assessed a series of thiazolidinone derivatives against bacterial pathogens. The results suggested that structural modifications significantly influence antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Acetylamino Group : Enhances solubility and may improve binding affinity to biological targets.
- Thiazole and Pyrimidine Rings : Essential for maintaining biological activity; modifications can lead to varied efficacy.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, a related thiazolo[3,2-a]pyrimidine derivative was synthesized by refluxing precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic acid/acetic anhydride (3:1) under reflux for 8–10 hours, yielding 78% after recrystallization . Optimization strategies include:
- Catalyst use : Sodium acetate enhances cyclization efficiency.
- Solvent systems : Glacial acetic acid promotes solubility, while acetic anhydride acts as a dehydrating agent.
- Purification : Crystallization from ethyl acetate/ethanol (3:2) improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H NMR : Confirms substituent integration and regiochemistry (e.g., methyl groups at δ 2.1–2.5 ppm) .
- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C21H21N4O3S: 425.12) .
- HPLC : Monitors reaction progress and purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Ring puckering : The thiazolo-pyrimidine core often adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane) .
- Intermolecular interactions : C–H···O hydrogen bonds form bifurcated chains along the c-axis, stabilizing the crystal lattice .
- Software : SHELXL refines structural parameters (R factor < 0.06), while SHELXPRO interfaces with macromolecular data .
Q. What strategies address discrepancies in reported bioactivity data for thiazolo[3,2-a]pyrimidine derivatives?
Contradictions in bioactivity (e.g., COX-II inhibition vs. kinase targeting) may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs : Compare with derivatives like N-benzyl-3-methyl-5-oxo-N-phenyl analogs to isolate pharmacophore contributions .
- Validation : Use orthogonal methods (e.g., SPR for binding affinity, molecular docking for binding mode prediction) .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- ADMET prediction : Tools like SwissADME assess logP (∼2.8) and CYP450 inhibition risks .
- Metabolic sites : The acetylaminophenyl group is prone to Phase II glucuronidation, reducing bioavailability .
- Docking studies : Molecular dynamics simulations (e.g., GROMACS) model interactions with hepatic enzymes like CYP3A4 .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?
Yield discrepancies (e.g., 70–96% in similar routes) stem from:
- Reagent quality : Anhydrous sodium acetate vs. hydrated forms alter reaction kinetics .
- Temperature control : Reflux at 110°C ± 5°C minimizes side products .
- Crystallization conditions : Slow evaporation (vs. rapid cooling) enhances crystal quality and yield .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 216–218°C (decomp.) | |
| X-ray Resolution (Å) | 0.58–0.84 | |
| HPLC Purity | ≥95% | |
| Calculated logP | 2.8 (SwissADME) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
